2-Bromo-4-fluoro-1-(isopropoxymethyl)benzene

Vue d'ensemble

Description

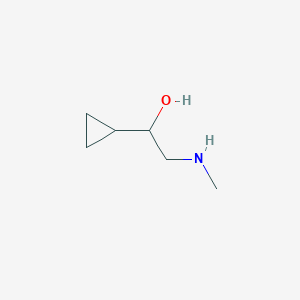

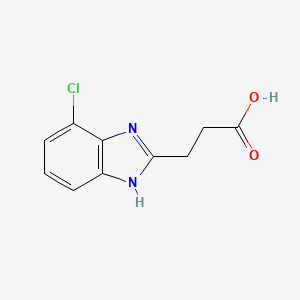

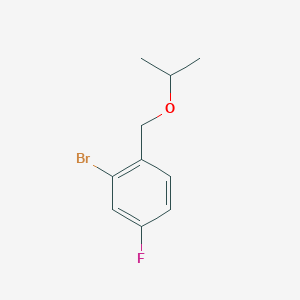

“2-Bromo-4-fluoro-1-(isopropoxymethyl)benzene” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a derivative of benzene, with a bromine atom bonded para to a fluorine atom .

Synthesis Analysis

The synthesis of similar compounds, such as 4-Fluorobromobenzene, is typically achieved via bromination of fluorobenzene in the presence of a Lewis acid catalyst such as iron (III) bromide or aluminium tribromide .Molecular Structure Analysis

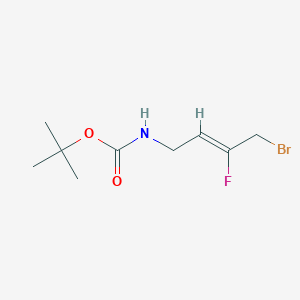

The molecular formula of “2-Bromo-4-fluoro-1-(isopropoxymethyl)benzene” is C10H12BrFO . It contains a total of 25 atoms; 12 Hydrogen atoms, 10 Carbon atoms, 1 Oxygen atom, 1 Fluorine atom, and 1 Bromine atom .Physical And Chemical Properties Analysis

The compound has a molecular weight of 205.02 . It has a density of 1.5±0.1 g/cm3, a boiling point of 273.6±0.0 °C at 760 mmHg, and a flash point of 98.3±0.0 °C .Applications De Recherche Scientifique

Radiosynthesis and Labeling Agents

One application of halogenated benzenes in scientific research is in the field of radiosynthesis, where compounds like 1-[18F]Fluoromethyl-4-methyl-benzene are prepared from their bromo analogues for use as bifunctional labeling agents. These compounds are synthesized through nucleophilic substitution reactions with [18F]fluoride on their dihalo analogues, offering potential in medical imaging and diagnostics (Namolingam et al., 2001).

Polymerization and Material Synthesis

Novel trisubstituted ethylenes, including ring-disubstituted isopropyl 2-cyano-3-phenyl-2-propenoates where R includes halogen and alkoxy substituents, are synthesized for copolymerization with styrene. This results in polymers with potential applications in material science, showcasing the versatility of halogenated benzenes in polymer chemistry (Hussain et al., 2019).

Antimicrobial Agents

Newly synthesized (E)-1-(4-methyl-2-(alkylamino)thiazol-5-yl)-3-arylprop-2-en-1-ones, with various halogen substituents, demonstrate potent antimicrobial activity against a range of microorganisms. This suggests the potential of halogenated benzenes in developing new antimicrobial agents (Liaras et al., 2011).

Organometallic Synthesis

The versatility of halogenated benzenes extends to organometallic chemistry, where compounds like 1-Bromo-3,5-bis(trifluoromethyl)benzene serve as starting materials for a range of synthetically useful reactions. This illustrates their role in expanding the toolkit for organic synthesis and material science applications (Porwisiak et al., 1996).

Isoindole Synthesis

Halogenated benzenes are also pivotal in the synthesis of isoindoles, a class of compounds with potential applications in pharmaceuticals and materials science. The two-step synthesis involving halogen-lithium exchange demonstrates the chemical flexibility and utility of these compounds in organic synthesis (Kuroda & Kobayashi, 2015).

Safety And Hazards

The compound is classified under the GHS07 hazard class. The hazard statements include H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment such as eyeshields, full-face respirator, gloves, and a multi-purpose combination respirator cartridge are recommended when handling this compound .

Propriétés

IUPAC Name |

2-bromo-4-fluoro-1-(propan-2-yloxymethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrFO/c1-7(2)13-6-8-3-4-9(12)5-10(8)11/h3-5,7H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVYXEDYOQBGZIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCC1=C(C=C(C=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-fluoro-1-(isopropoxymethyl)benzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-7-chloro-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1526747.png)

![7-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one](/img/structure/B1526757.png)